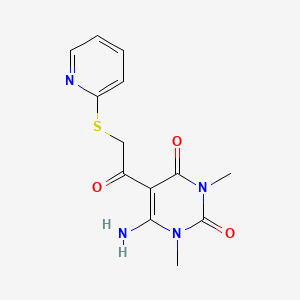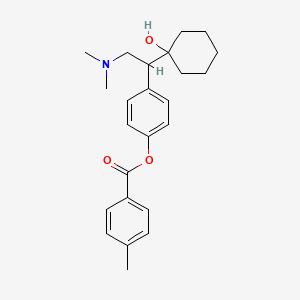
Ansofaxine
概要
説明
アンスファキシンは、トルデズベンラファキシンとしても知られており、セロトニン・ノルエピネフリン・ドーパミン再取り込み阻害剤として機能する新規抗うつ薬です。主にメジャーディプレッション症の治療に使用されます。 アンスファキシンはデスベンラファキシンのプロドラッグであり、これは体内で代謝されてデスベンラファキシンを生成することを意味します .
準備方法
合成経路と反応条件
アンスファキシンは、複数段階の化学プロセスによって合成されます。合成は、中間体化合物である4-メチルベンゾエートデスベンラファキシンの調製から始まります。この中間体はその後、エステル化反応にかけられてアンスファキシンが生成されます。 反応条件には、通常、目的の収率を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業生産方法
工業的な環境では、アンスファキシンの生産は、大規模な化学反応器と精製プロセスを含みます。原材料は正確な比率で混合され、反応は制御された条件下で行われ、一貫性と品質が確保されます。 最終生成物は、結晶化、ろ過、乾燥などの技術を使用して精製され、純粋なアンスファキシンが得られます .
化学反応の分析
反応の種類
アンスファキシンは、次のようなさまざまな化学反応を起こします。
酸化: アンスファキシンは酸化されて、対応するN-オキシド誘導体を生成することができます。
還元: 還元反応は、アンスファキシンを対応する第一級アミン形に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物
酸化: アンスファキシンのN-オキシド誘導体。
還元: 第一級アミン誘導体。
科学研究への応用
アンスファキシンは、いくつかの科学研究への応用があります。
化学: セロトニン・ノルエピネフリン・ドーパミン再取り込み阻害のメカニズムを研究するためのモデル化合物として使用されます。
生物学: アンスファキシンは、神経伝達物質レベルとニューロン活性に対する影響を理解するために研究で使用されます。
医学: 臨床試験では、メジャーディプレッション症の治療におけるその有効性が実証されており、精神医学研究における貴重な化合物となっています。
産業: アンスファキシンは、新しい抗うつ剤製剤やドラッグデリバリーシステムの開発における潜在的な用途について検討されています.
科学的研究の応用
Ansofaxine has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of serotonin-norepinephrine-dopamine reuptake inhibition.
Biology: this compound is used in research to understand its effects on neurotransmitter levels and neuronal activity.
Medicine: Clinical trials have demonstrated its efficacy in treating major depressive disorder, making it a valuable compound in psychiatric research.
作用機序
アンスファキシンは、セロトニン、ノルエピネフリン、ドーパミンの再取り込みを阻害することで、その効果を発揮します。これにより、シナプス間隙におけるこれらの神経伝達物質のレベルが上昇し、神経伝達を強化し、気分が改善されます。アンスファキシンの分子標的は、セロトニントランスポーター、ノルエピネフリンントランスポーター、ドーパミントランスポーターなどがあります。 アンスファキシンはこれらのトランスポーターをブロックすることで、神経伝達物質の再吸収を阻止し、その作用を延長します .
類似の化合物との比較
類似の化合物
デスベンラファキシン: アンスファキシンはデスベンラファキシンのプロドラッグであり、類似の薬理学的特性を共有しています。
ベンラファキシン: アンスファキシンとベンラファキシンはどちらもセロトニン・ノルエピネフリン再取り込み阻害剤ですが、アンスファキシンはドーパミン再取り込みも阻害します。
デュロキセチン: アンスファキシンと同様に、デュロキセチンはセロトニンとノルエピネフリンの再取り込みを阻害しますが、ドーパミンの再取り込みには有意な影響を与えません.
独自性
アンスファキシンの独自性は、セロトニン、ノルエピネフリン、ドーパミンを標的とする三重の再取り込み阻害メカニズムにあります。 この幅広い作用スペクトルにより、1つまたは2つの神経伝達物質のみを標的とする他の抗うつ薬と比較して、メジャーディプレッション症の患者に治療上の利点が得られる可能性があります .
類似化合物との比較
Similar Compounds
Desvenlafaxine: Ansofaxine is a prodrug of desvenlafaxine and shares similar pharmacological properties.
Venlafaxine: Both this compound and venlafaxine are serotonin-norepinephrine reuptake inhibitors, but this compound also inhibits dopamine reuptake.
Duloxetine: Similar to this compound, duloxetine inhibits the reuptake of serotonin and norepinephrine but does not significantly affect dopamine reuptake.
Uniqueness
This compound’s uniqueness lies in its triple reuptake inhibition mechanism, which targets serotonin, norepinephrine, and dopamine. This broader spectrum of action may provide enhanced therapeutic benefits for patients with major depressive disorder compared to other antidepressants that target only one or two neurotransmitters .
特性
IUPAC Name |
[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24/h7-14,22,27H,4-6,15-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYBZJLEMOZFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916918-80-4 | |
| Record name | Toludesvenlafaxine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916918804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ansofaxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15052 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOLUDESVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7CGH459FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


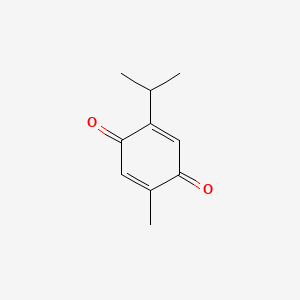
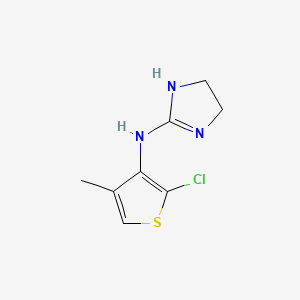

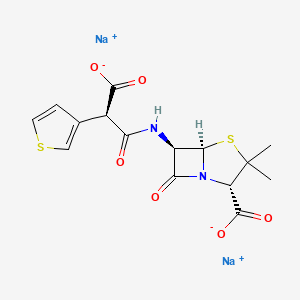
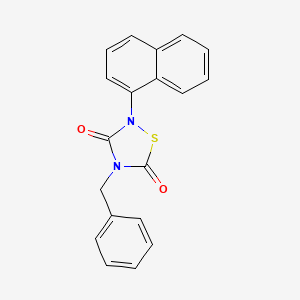
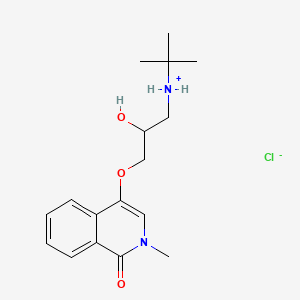
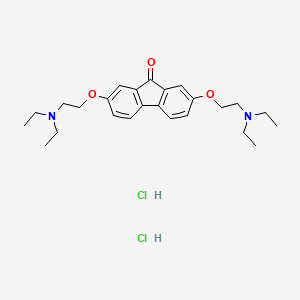
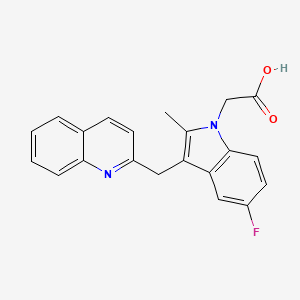
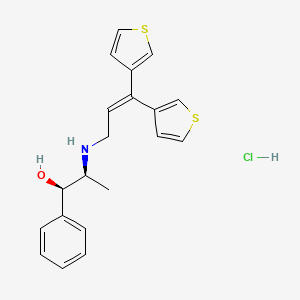
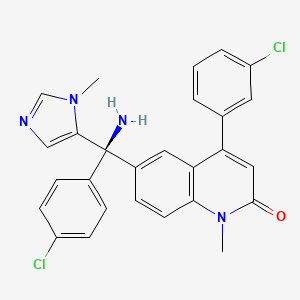
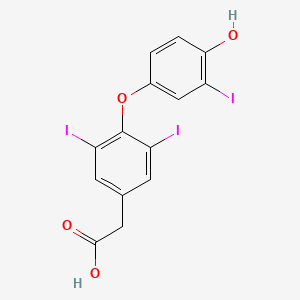
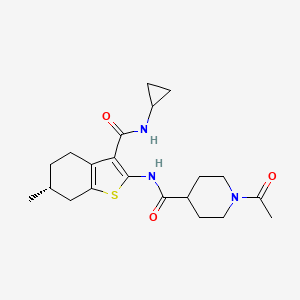
![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)
